N-Octan-2-yl-N'-(2,4,4-trimethylpentan-2-yl)thiourea
Description
N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is a chemical compound known for its unique structure and properties. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. The specific structure of N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea includes an octyl group and a trimethylpentyl group, making it a compound of interest in various scientific fields.
Properties
CAS No. |
62549-35-3 |
|---|---|
Molecular Formula |
C17H36N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-octan-2-yl-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C17H36N2S/c1-8-9-10-11-12-14(2)18-15(20)19-17(6,7)13-16(3,4)5/h14H,8-13H2,1-7H3,(H2,18,19,20) |
InChI Key |
BTKWOWIXWSZWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(=S)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of octan-2-amine with 2,4,4-trimethylpentan-2-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer formulations to enhance their performance and durability.
Mechanism of Action
The mechanism of action of N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential metabolic pathways in microorganisms, resulting in their death or growth inhibition.
Comparison with Similar Compounds
N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can be compared with other thiourea derivatives such as:
N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea: Similar in structure but with a phenyl group instead of an octyl group.
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)urea: Similar but with an oxygen atom replacing the sulfur atom in the thiocarbonyl group.
N-Octyl-N’-(2,4,4-trimethylpentan-2-yl)thioamide: Similar but with a different arrangement of the functional groups.
These comparisons highlight the unique properties of N-Octan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea, particularly its specific interactions and applications in various fields.
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